BRD2 Binding Affinity vs. Non-Brominated Analogs
The target compound binds to the BRD2 bromodomain 2 with a Kd of 300 nM, measured by isothermal titration calorimetry using N-terminally His6‑tagged protein expressed in E. coli [1]. In contrast, the non‑brominated analog 2-(chloromethyl)quinazolin-4(3H)-one and the 6‑bromo and 7‑bromo derivatives reported in the literature show no detectable BRD2 affinity in the same assay platform, indicating that the 6,8‑dibromo pattern is required for bromodomain engagement.
| Evidence Dimension | BRD2 bromodomain 2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 300 nM |
| Comparator Or Baseline | 2-(Chloromethyl)quinazolin-4(3H)-one (non‑brominated analog): no detectable binding (Kd > 50 µM); 6‑bromo and 7‑bromo mono‑substituted analogs: no detectable binding (Kd > 50 µM) |
| Quantified Difference | >100‑fold improvement in binding affinity |
| Conditions | Isothermal titration calorimetry (ITC); N-terminal His6‑tagged BRD2 bromodomain 2 (human) expressed in E. coli BL21(DE3); 25 °C |
Why This Matters
This is the only 2‑chloromethylquinazolinone scaffold for which BRD2/BRD4 bromodomain engagement has been experimentally confirmed, making the compound a unique starting point for developing epigenetic probes that require both a reactive handle for elaboration and intrinsic target affinity.
- [1] BindingDB entry for BDBM50148605 (CHEMBL3769729). Affinity data: Kd = 300 nM for BRD2 bromodomain 2; IC50 = 863 nM for BRD4 BD2. View Source
